Actinol

Catalog No.
S638508
CAS No.
60046-50-6
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Actinol

CAS Number

60046-50-6

Product Name

Actinol

IUPAC Name

(4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

CSPVUHYZUZZRGF-RNFRBKRXSA-N

SMILES

CC1CC(CC(C1=O)(C)C)O

Canonical SMILES

CC1CC(CC(C1=O)(C)C)O

Isomeric SMILES

C[C@@H]1C[C@H](CC(C1=O)(C)C)O

(4R,6R)-hydroxy-2,2,6-trimethylcyclohexanone is a member of the class of hydroxycyclohexanones that is 4-hydroxycyclohexanone carrying a gem-dimethyl group at position 2 and an additional methyl substituent at position 6 (the 4R,6R-diastereomer). It has a role as a bacterial metabolite.

(4R,6R)-Actinol (CAS 60046-50-6), chemically defined as (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one, is a highly specialized doubly chiral ketone utilized as a critical intermediate in advanced organic synthesis. Characterized by its unique cyclohexane ring bearing a gem-dimethyl group at position 2 and a methyl group at position 6, this compound provides the exact stereochemical framework required for the synthesis of optically active hydroxylated carotenoids. In industrial and advanced laboratory procurement, it is primarily sourced as an enantiopure building block to bypass complex, low-yield chemical resolutions of racemic mixtures, ensuring direct compatibility with downstream asymmetric syntheses of high-value targets like zeaxanthin and xanthoxin[1].

Substituting enantiopure (4R,6R)-Actinol with a generic racemic mixture of 4-hydroxy-2,2,6-trimethylcyclohexanone introduces severe process inefficiencies and product failures. Standard chemical or unoptimized microbial reductions of the precursor ketoisophorone yield a mixture of four diastereomers—(4R,6S), (4S,6R), (4R,6R), and (4S,6S). Using this racemic baseline in carotenoid synthesis directly propagates stereochemical errors, resulting in diastereomeric mixtures of the final product (e.g., forming inactive meso-zeaxanthin or (3S,3'S)-zeaxanthin instead of the targeted biologically active (3R,3'R)-zeaxanthin). This non-interchangeability forces buyers to procure the exact (4R,6R) stereoisomer to guarantee the biological activity and target-binding affinity of the downstream synthesized molecules, avoiding the prohibitive costs of late-stage chiral chromatography [1].

Enantiomeric Purity and Yield vs. Generic Microbial Reduction

Procuring enantiopure (4R,6R)-Actinol directly bypasses the severe inefficiencies of in-house synthesis from ketoisophorone. When ketoisophorone is reduced using standard bacterial cells, the process yields a racemic mixture of four isomers with a low productivity of approximately 2.5 mg/mL. In contrast, optimized two-step enzymatic asymmetric reduction (using Old Yellow Enzyme and levodione reductase with cofactor regeneration) produces the specific (4R,6R)-Actinol stereoisomer at 9.5 mg/mL with an enantiomeric excess (ee) of 94% [1]. This nearly four-fold increase in targeted productivity highlights why procuring the enantiopure compound is favored over utilizing generic microbial or chemical reduction methods.

Evidence DimensionProductivity and Enantiomeric Excess (ee)
Target Compound Data9.5 mg/mL yield with 94% ee for (4R,6R)-Actinol
Comparator Or Baseline~2.5 mg/mL yield of racemic mixture (generic bacterial reduction)
Quantified Difference3.8x higher productivity with >94% stereoselectivity
ConditionsTwo-step enzymatic reduction vs. standard bacterial cell reduction of ketoisophorone

Procuring the high-ee (4R,6R) compound eliminates the need for complex internal chiral resolution, significantly reducing downstream manufacturing costs.

Stereospecific Precursor Suitability for (3R,3'R)-Zeaxanthin Synthesis

(4R,6R)-Actinol serves as the obligate C9 chiral building block for the technical synthesis of (3R,3'R)-zeaxanthin, the specific stereoisomer naturally found in the human macula. Utilizing the (4R,6R) precursor allows for a highly efficient 2(C9 + C6) + C10 = C40 construction scheme, achieving an overall process yield of approximately 40% for the final carotenoid [1]. If a racemic or misaligned stereoisomer (such as the 4S,6S form) is used, the synthesis produces inactive or off-target isomers like meso-zeaxanthin, which exhibit different protein-binding profiles (e.g., to human GSTP1) and fail to meet the strict stereochemical requirements for nutritional or pharmaceutical applications [2].

Evidence DimensionDownstream Target Stereochemistry and Yield
Target Compound Data~40% overall yield of pure (3R,3'R)-zeaxanthin
Comparator Or BaselineRacemic precursor leading to mixed (3R,3'R), meso, and (3S,3'S) zeaxanthin isomers
Quantified DifferenceExclusive formation of the biologically active (3R,3'R) isomer vs. a mixed inactive product profile
ConditionsC9 + C6 + C10 Wittig condensation synthesis route

Buyers synthesizing human-grade macular carotenoids must procure the exact (4R,6R) isomer to ensure the final product matches the natural biological target.

Avoidance of Intermediate Accumulation in Cascade Synthesis

For manufacturers utilizing ketoisophorone as a starting material, wild-type single-enzyme reductions stall due to restricted substrate recognition, leading to the accumulation of the (4S)-phorenol intermediate and severely limiting the final yield of the (4R,6R) product [1]. By procuring (4R,6R)-Actinol directly, or utilizing optimized two-step cascades (Old Yellow Enzyme combined with levodione reductase), manufacturers achieve quantitative conversion (>95% ee), completely eliminating the (4S)-phorenol bottleneck[2].

Evidence DimensionIntermediate Accumulation and Conversion Efficiency
Target Compound DataQuantitative conversion (>95% ee) to (4R,6R)-Actinol via optimized cascade
Comparator Or BaselineAccumulation of (4S)-phorenol intermediate in wild-type single-enzyme reduction
Quantified DifferenceNear 100% target conversion vs. stalled intermediate accumulation
ConditionsOptimized two-step enzymatic cascade vs. wild-type single-enzyme reduction

Direct procurement of the fully reduced, stereopure compound saves buyers from the low yields and difficult separations associated with stalled intermediate reactions.

Stereocontrolled Synthesis of Macular Carotenoids

(4R,6R)-Actinol is the premier C9 building block for the total synthesis of (3R,3'R)-zeaxanthin. Its exact stereochemistry ensures the final product matches the biologically active isomer required for human macular health formulations, avoiding the formation of inactive meso-zeaxanthin [1].

Production of Plant Growth Inhibitors (Xanthoxin)

As a direct precursor to xanthoxin, (4R,6R)-Actinol provides the necessary doubly chiral ring system required to synthesize this critical plant hormone analog, enabling advanced agricultural and botanical research .

Benchmarking Biocatalytic Cascade Efficiencies

In enzyme engineering and process chemistry, the conversion of ketoisophorone to (4R,6R)-Actinol serves as a standard model reaction to evaluate the efficiency, stereoselectivity, and substrate scope of novel ene-reductases and old yellow enzymes (OYEs) [2].

XLogP3

1.3

UNII

4U2W9QB2T1

Other CAS

82977-53-5
60046-50-6

Wikipedia

(4R,6R)-hydroxy-2,2,6-trimethylcyclohexanone

Dates

Last modified: 02-18-2024

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